molecular formula C6H9BClNO2 B151440 3-Aminophenylboronic acid hydrochloride CAS No. 85006-23-1

3-Aminophenylboronic acid hydrochloride

Cat. No. B151440
CAS RN: 85006-23-1
M. Wt: 173.41 g/mol
InChI Key: QBMHZZHJIBUPOX-UHFFFAOYSA-N
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Description

3-Aminophenylboronic acid hydrochloride is a boronic acid derivative that is commonly used as a reagent in Suzuki-Miyaura coupling reactions, where it can be used to form C-C bonds by the reaction with aryl or vinyl halides .


Synthesis Analysis

This compound is used as a key reagent in the synthesis of the boronic acid ester starting material, which is subsequently converted to the cyclobutene precursor through a Heck coupling reaction . It is also used as a boronic acid source in the synthesis of boronate-functionalized monomers . In another synthesis method, the protons are in situ generated by the reaction between the boronic acid group on APBA and 1,2-dihydroxyl on ethylene glycol .


Molecular Structure Analysis

The molecular formula of 3-Aminophenylboronic acid hydrochloride is C6H9BClNO2. It has an average mass of 173.405 Da and a monoisotopic mass of 173.041489 Da .


Chemical Reactions Analysis

3-Aminophenylboronic acid hydrochloride is used in Suzuki-Miyaura coupling reactions to form C-C bonds by reacting with aryl or vinyl halides . It is also used in other cross-coupling reactions, such as copper-catalyzed coupling reactions, as well as in palladium-free cross-coupling reactions .

Scientific Research Applications

Controlled Drug Delivery

3-Aminophenylboronic acid hydrochloride has been utilized in the synthesis of glucose-sensitive self-assembled films for controlled drug delivery. These films exhibit pH- and thermosensitive swelling behaviors and enhance swelling in the presence of saccharides like glucose or fructose. This property is beneficial for self-regulated insulin delivery (Ding et al., 2009).

Glycoprotein and Glycopeptide Recognition

It plays a significant role in the recognition and enrichment of glycoproteins and glycopeptides, which is crucial in proteomics research. A study demonstrated the use of 3-aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of these biomolecules (Li et al., 2018).

Chromatography

In chromatography, 3-aminophenylboronic acid-functionalized stationary phases have been developed for the separation of chito-oligosaccharides and other compounds. This application is particularly significant in analytical chemistry (Zhai et al., 2018).

Capillary Electrophoresis

The polymerization of 3-aminophenylboronic acid has been used in capillary electrophoresis for the selective separation of diastereoisomers and glycoproteins. This application demonstrates its utility in enhancing separation techniques (Bossi et al., 2004).

Nanotechnology in Viral Inhibition

In nanotechnology, carbon nanodots functionalized with 3-aminophenylboronic acid have shown potential in preventing herpes simplex virus type 1 infection. This discovery opens new avenues for therapeutic strategies against viruses (Barras et al., 2016).

Affinity Sensors

3-Aminophenylboronic acid has been used in the development of affinity sensors for bacteria detection. This application demonstrates its potential in biosensing technologies (Wannapob et al., 2010).

Cell Capture and Cancer Research

It has been utilized in the development of a dendrimer-functionalized network polyacrylamide/poly(methyl methacrylate) copolymer for efficient isolation of tumor cells, which is significant in cancer research (Zhang et al., 2016).

Dual Mode Detection in Biomedical Applications

B, N, S-co-doped carbon dots synthesized from 3-aminophenylboronic acid hydrochloride have been used for colorimetric and fluorescent dual mode detection of Fe3+ ions in complex biological fluids and living cells, highlighting its application in biomedical sensing (Liu et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

3-Aminophenylboronic acid can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes . This suggests potential future applications in the development of new materials and chemical reactions.

Relevant Papers Several papers have been published on the topic of 3-Aminophenylboronic acid hydrochloride. They cover diverse areas such as the use of boronic acids for sensing and other applications , the synthesis of phenylboronic acid-functionalized inverse opal hydrogels within microfluidic flow cells for glucose sensing , and the use of boronic acids as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .

properties

IUPAC Name

(3-aminophenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,9-10H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMHZZHJIBUPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminophenylboronic acid hydrochloride

CAS RN

85006-23-1
Record name 3-Aminophenylboronic acid hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85006-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
S Badhulika, C Tlili, A Mulchandani - Analyst, 2014 - pubs.rsc.org
… 3-Aminophenylboronic acid hydrochloride salt 98% (3-APBA) was purchased from Sigma Aldrich (St Louis, Mo, USA). D-Fructose and D-glucose were purchased from Alfa Aesar. Uric …
Number of citations: 42 pubs.rsc.org
J Zhang, XT Guo, JP Zhou, GZ Liu, SY Zhang - Materials Science and …, 2018 - Elsevier
… 3-Aminophenylboronic acid hydrochloride, (±)-Epinephrine hydrochloride and (R)-(−)-Phenylephrine hydrochloride were purchased from Aladdin (Shanghai, China). Ascorbic acid, uric …
Number of citations: 41 www.sciencedirect.com
S Liu, B Miller, A Chen - Electrochemistry communications, 2005 - Elsevier
… 3-Aminophenylboronic acid hydrochloride was purchased from Aldrich. All other chemicals were of reagent grade and were used as supplied. Water purified by a Nanopure water …
Number of citations: 61 www.sciencedirect.com
Z Li, B Luo, L Yu, F Lan, Y Wu - Journal of Materials Chemistry B, 2021 - pubs.rsc.org
… Then, 3-aminophenylboronic acid hydrochloride (APBA) (150.1 mg) was added into the mixed solution and stirred for 48 h. The obtained Fe 3 O 4 -APBA nanoparticles were washed …
Number of citations: 11 pubs.rsc.org
G Broncová, P Matějka, Z Němečková… - …, 2018 - Wiley Online Library
This study is focused on the electrochemical detection of sialic acid (SA) using electrochemical impedance spectroscopy (EIS) and potentiometric approaches with the polymeric film …
N Plesu, A Kellenberger, I Taranu, BO Taranu… - Reactive and Functional …, 2013 - Elsevier
Detection of biologic compounds in particular dopamine is usually based on the complexation between boronic acid groups and diols. For this reason the development of new sensors …
Number of citations: 25 www.sciencedirect.com
B Deore, MS Freund - Analyst, 2003 - pubs.rsc.org
A new approach for the electrosynthesis of saccharide-imprinted poly(aniline boronic acid) is described. The method involves the formation of a saccharide–aminophenylboronic acid …
Number of citations: 81 pubs.rsc.org
BA Deore, I Yu, J Woodmass… - … Chemistry and Physics, 2008 - Wiley Online Library
… 3-Aminophenylboronic acid hydrochloride salt (3-APBA), lithium perchlorate, Sure/Seal™ anhydrous methanol and 1-propanol were purchased from Aldrich Chemical Inc. Sodium …
Number of citations: 40 onlinelibrary.wiley.com
NV Zaryanov, VN Nikitina, EV Karpova… - Analytical …, 2017 - ACS Publications
… Potassium L-lactate and 3-aminophenylboronic acid hydrochloride were purchased from Sigma-Aldrich (Germany). Inorganic salts and acids were obtained of the highest purity from …
Number of citations: 98 pubs.acs.org
E Shoji, MS Freund - Journal of the American Chemical Society, 2002 - ACS Publications
… The reaction procedure and conditions were as follows: 3-aminophenylboronic acid hydrochloride salt (87 mg, 40 mM) and sodium fluoride (21 mg, 40 mM) were dissolved in 0.2 M HCl …
Number of citations: 319 pubs.acs.org

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